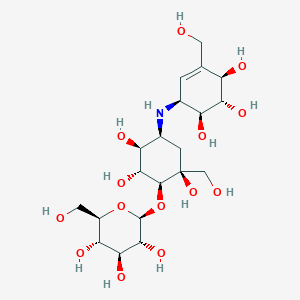
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C14H16N2O3 This compound is characterized by the presence of a benzimidazole ring fused with a butanoic acid chain, which includes an isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Isopropenyl Group: The isopropenyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Attachment of the Butanoic Acid Chain: The final step involves the attachment of the butanoic acid chain through a nucleophilic substitution reaction, typically using a halogenated butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Oxo derivatives of the benzimidazole ring
Reduction: Reduced benzimidazole derivatives
Substitution: Alkylated or acylated benzimidazole derivatives
Scientific Research Applications
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
- 4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid
- 4-(2-oxoindolin-3-yl)butanoic acid
Uniqueness
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid is unique due to the presence of the isopropenyl group, which can enhance its reactivity and biological activity compared to similar compounds. This structural feature may contribute to its potential as a versatile intermediate in organic synthesis and its promising biological properties.
Properties
IUPAC Name |
4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMLJSRRGUTSPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542567 |
Source


|
| Record name | 4-[2-Oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52099-78-2 |
Source


|
| Record name | 4-[2-Oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)



